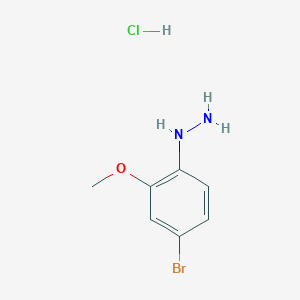
(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of p-anisidine with water and concentrated HCl, followed by the addition of a solution of sodium nitrite in water .Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride” can be represented by the linear formula: BrC6H4NHNH2·HCl .Chemical Reactions Analysis
“(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 160-162 °C (dec.) (lit.) . It is soluble in water and slightly soluble in DMSO and Methanol .科学的研究の応用
Antimicrobial Activities
A study explored the synthesis of compounds including arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and found that they displayed moderate to excellent antimicrobial activities, specifically against certain fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).
Antidepressant Activities
Another research synthesized 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate and evaluated their antidepressant activities. Compounds with 4-methoxy and 4-chloro substituents on the phenyl ring showed increased antidepressant activity (Palaska, Aytemir, Uzbay, & Erol, 2001).
Fluorescent Probe for Hydrazine Detection
A ratiometric fluorescent probe was developed for detecting hydrazine, a highly active alkali and strong reductant used in various industries. The probe, utilizing dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, showed low cytotoxicity, large Stokes shift, and was effective in fluorescence imaging of exogenous N2H4 in biological samples (Zhu et al., 2019).
Antitubercular and Antimicrobial Properties
Cyclocondensation of hydrazine hydrate with certain compounds afforded derivatives that were tested for antitubercular and antimicrobial activities. Some of these compounds displayed significant antimicrobial activity (Vyas et al., 2008).
Synthesis of Pyrazoles and Isoxazoles
Research on the transformation of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines revealed a novel method of synthesizing such compounds, which may have various applications (Morita, Harada, Okamoto, & Takagi, 1999).
Synthesis of Derivatives for Biological Activity Studies
A study focused on synthesizing novel Schiff Bases derived from Phenylhydrazine, which could be important in studying various biological activities (Parvarinezhad & Salehi, 2020).
Coordination Compounds with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides
Research on the synthesis, structure, and biological activity of coordination compounds of various metals with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides showed potential antimicrobial and antifungal activity (Gulea et al., 2019).
Fluorescence Monitoring of Hydrazine In Vivo
A study developed a flavonoid-based sensor for hydrazine monitoring with low detection limits and application in visualizing hydrazine in stem cells and zebrafish (Liu et al., 2014).
Safety And Hazards
特性
IUPAC Name |
(4-bromo-2-methoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDQXAWKSZNHPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride | |
CAS RN |
1353636-61-9 |
Source


|
| Record name | (4-bromo-2-methoxyphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)
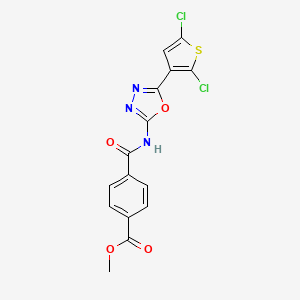

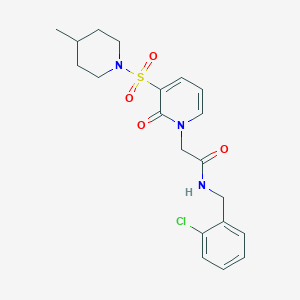
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)
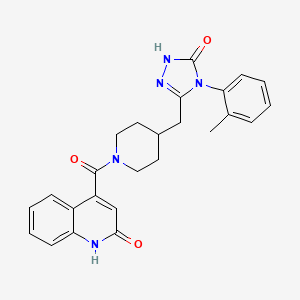
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
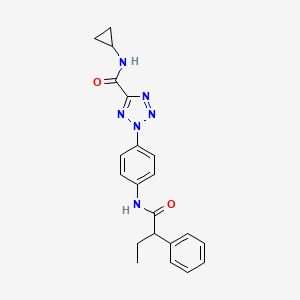
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)